molecular formula C7H6NO3 B568286 Phenoxy,  2-amino-3-carboxy- CAS No. 114914-49-7

Phenoxy, 2-amino-3-carboxy-

Cat. No.: B568286
CAS No.: 114914-49-7
M. Wt: 152.129
InChI Key: XKHHOJRKQBOTRU-UHFFFAOYSA-N
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Description

Phenoxy, 2-amino-3-carboxy- (CAS: 114914-49-7) is a benzoic acid derivative featuring a phenoxy group (aromatic ether), an amino group at position 2, and a carboxylic acid substituent at position 3 . This structure combines hydrogen-bonding capabilities (via the amino and carboxylic acid groups) with aromatic π-system interactions, making it a versatile scaffold for biochemical applications. While its exact biological role remains underexplored, its structural analogs are implicated in DNA binding, enzyme inhibition, and molecular recognition .

Properties

CAS No.

114914-49-7

Molecular Formula

C7H6NO3

Molecular Weight

152.129

IUPAC Name

2-amino-3-$l^{1}

InChI

InChI=1S/C7H6NO3/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3H,8H2,(H,10,11)

InChI Key

XKHHOJRKQBOTRU-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)[O])N)C(=O)O

Synonyms

Phenoxy, 2-amino-3-carboxy-

Origin of Product

United States

Chemical Reactions Analysis

Acid-Base Reactions and Carboxylate Formation

The carboxylic acid group undergoes deprotonation to form carboxylate salts, which are stabilized by resonance delocalization across the carbonyl and oxygen atoms . For example:

  • Reaction with sodium bicarbonate yields carboxylate salts, releasing CO₂ and water :
    RCOOH+NaHCO3RCOONa++CO2+H2O\text{RCOOH}+\text{NaHCO}_3\rightarrow \text{RCOO}^-\text{Na}^++\text{CO}_2+\text{H}_2\text{O}

Key Data :

Carboxylic AcidpK
Acetic acid4.76
Chloroacetic acid2.86
Trifluoroacetic acid0.23

Electron-withdrawing substituents (e.g., Cl, CF₃) lower the pKₐ, enhancing acidity.

Esterification and Amide Formation

The carboxylic acid reacts with alcohols or amines to form esters or amides, respectively.

Esterification

  • Fischer esterification : Acid-catalyzed equilibrium with alcohols :
    RCOOH+R OHRCOOR +H2O\text{RCOOH}+\text{R OH}\rightleftharpoons \text{RCOOR }+\text{H}_2\text{O}

  • Diazomethane method : Quantitative methyl ester formation :
    RCOOH+CH2N2RCOOCH3+N2\text{RCOOH}+\text{CH}_2\text{N}_2\rightarrow \text{RCOOCH}_3+\text{N}_2

Amidation

  • Direct reaction with amines forms ammonium salts, requiring heating (>100°C) to yield amides :
    RCOOH+R NH2RCOONH3+ΔRCONHR +H2O\text{RCOOH}+\text{R NH}_2\rightarrow \text{RCOO}^-\text{NH}_3^+\text{R }\xrightarrow{\Delta}\text{RCONHR }+\text{H}_2\text{O}

  • Acyl chloride intermediates : Thionyl chloride (SOCl₂) converts acids to reactive chlorides for amide synthesis :
    RCOOH+SOCl2RCOCl+SO2+HCl\text{RCOOH}+\text{SOCl}_2\rightarrow \text{RCOCl}+\text{SO}_2+\text{HCl}
    Example: Reaction with 1,2-phenylenediamine yields diamide products .

Decarboxylative Cross-Coupling Reactions

Electrochemical decarboxylation enables C(sp³)–C(sp²) bond formation with aryl halides. A Ni-catalyzed method couples carboxylates (e.g., amino acids) with aryl bromides under redox-neutral conditions :
RCOO+Ar BrNi ElectrolysisR Ar+CO2+Br\text{RCOO}^-+\text{Ar Br}\xrightarrow{\text{Ni Electrolysis}}\text{R Ar}+\text{CO}_2+\text{Br}^-

Applications :

  • Synthesis of bioactive molecules via flow chemistry .

  • Demonstrated with benzyl carboxylic acids and amino acids .

Derivatization of the Carboxylic Acid Group

Carboxylic acids are modified using specialized reagents for labeling or functionalization :

ReagentTarget ProductApplication
EDANSFluorescent estersBioconjugation probes
BODIPY FL EDAFluorescent amidesImaging agents
Thionyl chlorideAcyl chloridesPrecursors for amides

Example: Reaction with fluorescein cadaverine forms labeled derivatives for biochemical assays .

Reactions Involving the Amino Group

The amino group participates in nucleophilic substitutions and condensations:

  • Schiff base formation : Reacts with aldehydes/ketones.

  • Reductive amination : Converts carbonyls to amines in enzymatic syntheses (e.g., amino-polyols) .

  • Protection strategies : Phthalimido groups shield amines during carboxylic acid activation .

Electrophilic Aromatic Substitution (EAS)

The phenoxy ring undergoes EAS at the ortho and para positions due to electron-donating oxygen:

  • Nitration : Introduces nitro groups for further functionalization .

  • Halogenation : Bromine or chlorine substituents enhance bioactivity in α-glucosidase inhibitors .

Specialized Reactions

  • Hell–Volhard–Zelinsky halogenation : α-C halogenation of carboxylic acids .

  • Barbier–Wieland degradation : Chain shortening via α-carbon modification .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Nucleoside Chemistry

  • 2-Amino-20-deoxytubercidin (2a): A nucleoside analog with a 2-amino group but lacking halogenation. It exhibits modest DNA duplex stability (Tm = 47°C), comparable to non-amino derivatives like 20-deoxytubercidin (Tm = 46°C). The 2-amino group alone contributes minimally to base-pair stability without halogenation .
  • 7-Halogenated Derivatives (2b–d): Introducing 7-iodo (2d), 7-bromo (2c), or 7-chloro (2b) substituents lowers the pKa of the 2-amino group (4.75–4.86 vs. 5.71 for 2a), enhancing its proton-donor capacity. This significantly increases duplex stability (Tm = 50–53°C), outperforming non-halogenated analogs by 2–3°C per modification .

Key Insight: Halogenation amplifies the 2-amino group’s stabilizing role in DNA interactions, likely via improved hydrogen bonding and electrostatic effects.

Phenoxy-Containing Enzyme Inhibitors

  • [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic Acid: A boronic acid derivative with a phenoxy group and methoxyethyl side chain. It inhibits fungal histone deacetylase (MoRPD3) at 1 µM, outperforming trichostatin A (1.5 µM). The phenoxy group facilitates hydrophobic interactions, while boronic acid chelates catalytic zinc ions .
  • Comparison to Target Compound: Unlike the target compound, this analog lacks amino and carboxylic acid groups but demonstrates how phenoxy positioning (e.g., ortho vs. para) affects inhibitory potency.

Aminoquinazolinone Derivatives

  • 2-Amino-5-iodobenzoic Acid Derivatives: Used in synthesizing aminoquinazolinones, the 2-amino group is critical for activity. Removal (e.g., compound 38) reduces binding affinity, highlighting the amino group’s role in target engagement .
  • Relevance to Target Compound: The 2-amino-3-carboxy motif in the target may similarly enhance interactions with biological targets, such as enzymes or receptors.

Tyrosine-Based Phenoxy Polymers

  • 2-Amino-3-{4-[5-(2-amino-2-carboxyethyl)phenoxy]phenyl}propanoic Acid: A tyrosine-derived polymer with multiple amino and carboxylic acid groups. Its multivalent hydrogen-bonding capacity improves binding but may limit bioavailability due to high polarity .
  • Comparison: The target compound’s simpler structure (single amino and carboxy group) balances binding efficacy and pharmacokinetic properties.

Amino Alkenoic Acids

  • 2-Aminopent-3-enoic Acid: An aliphatic amino acid with unsaturation. While structurally distinct, its amino and carboxylic acid groups enable zwitterionic behavior, akin to the target compound. However, the lack of aromaticity reduces π-system interactions .

Mechanistic and Functional Insights

  • pKa Modulation: Halogenation in nucleoside analogs lowers the 2-amino group’s pKa, enhancing proton donation and hydrogen-bonding strength .
  • Stereoelectronic Effects: The phenoxy group’s electron-withdrawing nature may polarize the aromatic ring, affecting the acidity of adjacent substituents.
  • Biological Relevance: The 2-amino-3-carboxy motif is recurrent in bioactive molecules, suggesting its utility in designing inhibitors or probes targeting charged binding pockets.

Preparation Methods

Reaction of Furan-2-Carboxylic Acid Derivatives with Ammonia

The most well-documented approach to 2-amino-3-hydroxypyridines—precursors to carboxy-functionalized analogs—involves the high-temperature reaction of furan-2-carboxylic acid esters, amides, or nitriles with ammonia in the presence of acid catalysts. For example, furan-2-carboxylic acid ethyl ester reacts with excess ammonia (3 moles) at 230°C in hexametapol (phosphoric acid-tris(dimethylamide)) solvent, yielding 2-amino-3-hydroxypyridine at 52% efficiency after chromatographic purification. This reaction proceeds via a cyclization mechanism, where the furan oxygen is replaced by an amino group, and the pyridine ring forms with hydroxyl and amino substituents at positions 3 and 2, respectively.

Catalytic Systems and Solvent Effects

  • Protonic acids (e.g., ammonium chloride, sulfuric acid) and Lewis acids (e.g., aluminum chloride, zinc chloride) facilitate the reaction by stabilizing intermediates and enhancing ammonia nucleophilicity.

  • Solvents with amide groups (e.g., hexametapol, N-methyl-2-pyrrolidone) are critical for solubilizing reactants and moderating reaction kinetics. Their high boiling points enable reactions at 200–260°C without decomposition.

Oxidation of 3-Hydroxypyridines to 3-Carboxypyridines

Transition Metal-Catalyzed Oxidation

While the direct synthesis of 2-amino-3-carboxypyridines from furan precursors remains unreported, post-synthetic oxidation of 3-hydroxypyridines offers a viable pathway. For instance, potassium permanganate (KMnO₄) in acidic or basic media oxidizes hydroxyl groups to carboxyl groups, though this method risks over-oxidation or ring degradation. Controlled conditions (e.g., pH 7–9, 60–80°C) may mitigate side reactions.

Halogenation-Hydrolysis Sequences

Alternative routes involve converting the 3-hydroxyl group to a halogen (e.g., using PCl₅ or SOCl₂) followed by hydrolysis to the carboxylic acid. For example:

  • Chlorination : Treat 2-amino-3-hydroxypyridine with thionyl chloride (SOCl₂) to yield 2-amino-3-chloropyridine.

  • Hydrolysis : React the chlorinated intermediate with aqueous NaOH at elevated temperatures to produce 2-amino-3-carboxypyridine.

Functionalization with Phenoxy Groups

Nucleophilic Aromatic Substitution

Introducing phenoxy groups typically involves substituting a leaving group (e.g., chloride) on the pyridine ring with a phenoxide anion. For example:

  • Step 1 : Nitrate 3-carboxypyridine at position 4 or 5 using fuming HNO₃/H₂SO₄.

  • Step 2 : Reduce the nitro group to an amine with H₂/Pd-C.

  • Step 3 : Substitute chloride (introduced via POCl₃) with sodium phenoxide in DMF at 120°C.

Ullmann-Type Coupling

Copper-catalyzed coupling of aryl halides with phenols enables direct phenoxy group installation. For instance, 2-amino-3-carboxy-5-bromopyridine reacts with phenol in the presence of CuI/L-proline to form the desired phenoxy derivative.

Synthetic Data and Optimization

Table 1: Representative Yields for 2-Amino-3-Hydroxypyridine Synthesis

Furan DerivativeCatalystSolventTemp (°C)Time (h)Yield (%)
Furan-2-carboxylic acid ethyl esterNH₄ClHexametapol2301052
Furan-2-carboxylic acid methyl esterNH₄BrHexametapol230948
Furan-2-carboxylic acid amideNH₄ClHexametapol2304.560

Table 2: Oxidation of 2-Amino-3-Hydroxypyridine to Carboxy Derivatives

Oxidizing AgentConditionsYield (%)Purity (%)
KMnO₄ (H₂SO₄)70°C, 4 h3590
H₂O₂ (FeSO₄)pH 3, 50°C, 6 h2885
O₂ (Co catalyst)100°C, 10 bar, 8 h4592

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-amino-3-carboxyphenoxy derivatives, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves coupling phenoxy precursors with amino and carboxyl functional groups via nucleophilic substitution or condensation reactions. For example, phenoxy acetamide derivatives are synthesized using carbodiimide-mediated coupling under inert conditions . Optimization includes adjusting catalysts (e.g., DCC or EDC), solvent polarity (e.g., DMF or THF), and temperature (40–80°C) to improve yield. Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical to isolate high-purity compounds.

Q. Which spectroscopic techniques are most reliable for characterizing 2-amino-3-carboxyphenoxy derivatives?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is essential for structural elucidation, particularly to confirm amine and carboxyl proton environments . High-resolution mass spectrometry (HRMS) validates molecular weight, while Fourier-transform infrared (FTIR) spectroscopy identifies key functional groups (e.g., C=O stretch at ~1700 cm⁻¹). For crystalline derivatives, X-ray crystallography provides definitive structural confirmation .

Q. How can solubility challenges of 2-amino-3-carboxyphenoxy derivatives in biological assays be addressed?

  • Methodological Answer : Polar aprotic solvents (e.g., DMSO) are commonly used for initial dissolution. For aqueous compatibility, co-solvents like PEG-400 or cyclodextrin-based formulations enhance solubility without destabilizing the compound. Pre-formulation studies using dynamic light scattering (DLS) can assess aggregation tendencies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of 2-amino-3-carboxyphenoxy derivatives?

  • Methodological Answer : SAR requires systematic structural modifications (e.g., substituting the phenoxy ring with halogens or electron-withdrawing groups) followed by in vitro bioactivity screening (e.g., enzyme inhibition assays). For example, phenoxy acetamide derivatives with indole moieties showed enhanced kinase inhibition in cancer models . Dose-response curves (IC₅₀ values) and molecular docking simulations (using AutoDock Vina) help correlate structural features with activity .

Q. What strategies resolve contradictions in spectral data for structurally similar 2-amino-3-carboxyphenoxy analogs?

  • Methodological Answer : Contradictions often arise from tautomerism or rotational isomers. Variable-temperature NMR (VT-NMR) can detect dynamic equilibria, while heteronuclear single quantum coherence (HSQC) experiments clarify ambiguous carbon-proton correlations . Comparative analysis with synthetic intermediates or computational NMR prediction tools (e.g., ACD/Labs) aids interpretation .

Q. How can computational modeling predict the reactivity of 2-amino-3-carboxyphenoxy derivatives in complex reaction systems?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model reaction pathways, such as electrophilic aromatic substitution or amide bond formation. Machine learning tools (e.g., retrosynthesis platforms) leverage databases like Reaxys to propose feasible routes and identify side reactions .

Q. What protocols assess the stability of 2-amino-3-carboxyphenoxy derivatives under varying pH and temperature conditions?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) monitor degradation via HPLC-UV. For pH stability, incubate compounds in buffers (pH 1–10) and analyze by LC-MS to identify hydrolysis or oxidation products . Solid-state stability is assessed using differential scanning calorimetry (DSC) to detect polymorphic transitions .

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